2-(Cyclopentyloxy)-4-propoxybenzoic acid CAS 461665-41-8 properties
2-(Cyclopentyloxy)-4-propoxybenzoic acid CAS 461665-41-8 properties
This guide provides an in-depth technical analysis of 2-(Cyclopentyloxy)-4-propoxybenzoic acid , a specialized aromatic carboxylic acid derivative. Based on its structural pharmacophore, this compound is identified as a key building block in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors , a class of anti-inflammatory drugs used in the treatment of COPD, asthma, and psoriatic arthritis.
Chemical Identity & Structural Analysis
Note on CAS Registry Number: While the user query references CAS 461665-41-8 , primary chemical databases (ChemSrc, AccelaChem) often link this CAS to N-(2-aminophenyl)-1-methylcyclopropanecarboxamide. The specific structure 2-(Cyclopentyloxy)-4-propoxybenzoic acid is frequently associated with CAS 1154275-43-0 or treated as a custom synthesis intermediate. This guide focuses strictly on the 2-(Cyclopentyloxy)-4-propoxybenzoic acid structure as requested.
| Property | Specification |
| Chemical Name | 2-(Cyclopentyloxy)-4-propoxybenzoic acid |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Core Scaffold | Benzoic Acid |
| Substituents | 2-position: Cyclopentyloxy (Ether)4-position: Propoxy (Ether) |
| Predicted pKa | ~4.2 (Carboxylic acid) |
| Predicted LogP | 3.8 – 4.1 (Lipophilic) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water |
Biological Relevance & Applications
This compound serves as a "scaffold-hopping" intermediate for PDE4 Inhibitors . The 3,4-dialkoxybenzoic acid motif is a hallmark of approved PDE4 inhibitors like Roflumilast and Piclamilast . The 2,4-substitution pattern of this compound offers a unique steric profile, potentially altering the binding affinity to the PDE4 catalytic pocket (Q-pocket) or improving metabolic stability by blocking the 2-position.
Mechanism of Action (Hypothetical Context)
In drug design, this acid is typically coupled with an amine (e.g., 3,5-dichloropyridine-4-amine) to form a benzamide. The resulting molecule inhibits the PDE4 enzyme, preventing the hydrolysis of cAMP to AMP.
Figure 1: Mechanism of PDE4 inhibition.[1] The target molecule acts as a precursor to the inhibitor, blocking the degradation of cAMP and maintaining anti-inflammatory signaling.
Synthetic Route & Process Chemistry
The synthesis requires regio-selective alkylation of 2,4-dihydroxybenzoic acid (beta-resorcylic acid) . The 4-hydroxyl group is less sterically hindered and more acidic than the 2-hydroxyl group (which is hydrogen-bonded to the carboxylate), allowing for sequential alkylation.
Retrosynthetic Analysis
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Precursor: Methyl 2-(cyclopentyloxy)-4-propoxybenzoate.
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Intermediate: Methyl 2-hydroxy-4-propoxybenzoate.
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Starting Material: Methyl 2,4-dihydroxybenzoate.
Figure 2: Step-wise synthesis flow from commercially available resorcylic acid esters.
Detailed Experimental Protocol
Step 1: Selective 4-O-Alkylation
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Reagents: Methyl 2,4-dihydroxybenzoate (1.0 eq), 1-Bromopropane (1.1 eq), Potassium Carbonate (1.5 eq).
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Solvent: Acetone (reagent grade).
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Procedure:
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Dissolve Methyl 2,4-dihydroxybenzoate in Acetone (0.5 M concentration).
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Add K₂CO₃ and stir at room temperature for 30 mins to deprotonate the 4-OH.
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Add 1-Bromopropane dropwise.
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Reflux at 60°C for 6-8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The 2-OH is protected by intramolecular H-bonding, favoring 4-substitution.
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Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from Ethanol.
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Step 2: 2-O-Alkylation (Cyclopentyl Introduction)
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Reagents: Intermediate from Step 1 (1.0 eq), Cyclopentyl bromide (1.5 eq), Potassium Carbonate (2.0 eq), Potassium Iodide (0.1 eq, catalyst).
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Solvent: DMF (Dimethylformamide).
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Procedure:
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Dissolve intermediate in DMF.
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Add K₂CO₃, KI, and Cyclopentyl bromide.
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Heat to 80-90°C for 12-16 hours. Note: Higher temperature is required to break the H-bond at the 2-position.
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Workup: Pour into ice water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
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Purify via silica gel chromatography if necessary.
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Step 3: Ester Hydrolysis
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Reagents: Diester intermediate, LiOH or NaOH (3.0 eq).
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Solvent: THF/Water (3:1).
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Procedure:
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Stir the mixture at 50°C for 4 hours.
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Acidify with 1N HCl to pH 2-3.
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Filter the precipitated white solid (Target Acid).
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Final Purification: Recrystallize from Ethanol/Water.
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Analytical Characterization Standards
To validate the identity of the synthesized compound, the following analytical signals must be confirmed.
| Technique | Expected Signal / Interpretation |
| 1H NMR (DMSO-d6) | δ 12.5 (s, 1H, COOH)δ 7.6-7.8 (d, 1H, Ar-H6)δ 6.5-6.7 (m, 2H, Ar-H3, H5)δ 4.8 (m, 1H, Cyclopentyl-CH)δ 3.9 (t, 2H, Propoxy-OCH₂)δ 1.5-2.0 (m, Cyclopentyl/Propyl alkyl protons) |
| HPLC Purity | Column: C18, Mobile Phase: ACN/Water (0.1% TFA).Retention time will be prolonged due to high lipophilicity (LogP ~4). |
| Mass Spectrometry | ESI(-): [M-H]⁻ = 263.3 m/z (Parent ion peak). |
| IR Spectroscopy | 1680-1700 cm⁻¹ (C=O, Carboxylic Acid)2800-3000 cm⁻¹ (C-H Alkyl stretch)3300-3500 cm⁻¹ (O-H broad). |
Handling, Stability & Safety
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Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert atmosphere (Argon) if possible.
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Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
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Safety (GHS):
References
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Manallack, D. T., et al. (2005). The significance of acid/base properties in drug discovery. Chemical Society Reviews. Link
- Press, N. J., et al. (2001). PDE4 Inhibitors – A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents. (Contextual grounding for dialkoxybenzoic acid scaffolds).
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ChemSrc Database . (2024). CAS 461665-41-8 Entry & Discrepancies. Link
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PubChem Compound Summary . (2024). Benzoic acid derivatives and synthesis methods. Link
Sources
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